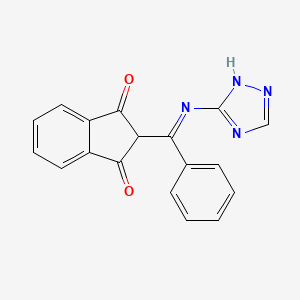

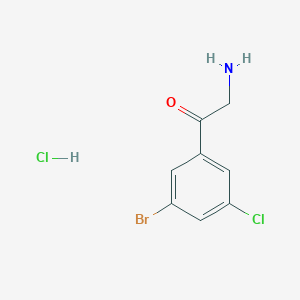

2-(2-(3H-2,3,5-Triazolyl)-2-aza-1-phenylvinyl)indane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

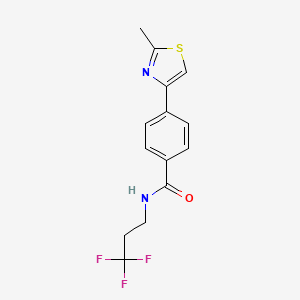

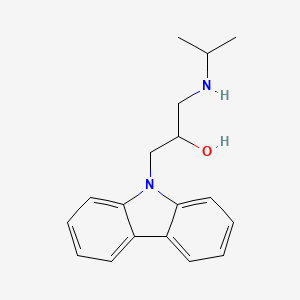

2-(2-(3H-2,3,5-Triazolyl)-2-aza-1-phenylvinyl)indane-1,3-dione, also known as TAZVIM, is a fluorescent probe used in scientific research to detect and analyze the activity of metal ions in biological systems. This compound is synthesized through a multi-step process and has been extensively studied for its potential applications in biological and medical research.

Applications De Recherche Scientifique

Reactions and Synthetic Applications

Reactions with Tosyl Azide : The reactions of tosyl azide with 2-phenoxy- and 2-phenylsulfanyl-2,3-dihydro-1H-indane-1,3-dione show unexpected reactivity, leading to products like dimeric indanedione and ring-expanded hydroxybenzopyran. These outcomes highlight the complex behavior of intermediates and the potential for discovering new reaction pathways in the synthesis of indane derivatives (Benati, Calestani, Montevecchi, & Spagnolo, 1995).

Ene Reactions : Ene reactions involving arylmethylenedihydropyrazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione result in monoene adducts. This demonstrates the utility of these compounds in constructing complex molecular architectures through selective addition reactions (Klimova et al., 2002).

Synthesis of Spiro Derivatives : A three-component reaction involving N-phenacylbenzothiazolium bromides, aromatic aldehydes, and indane-1,3-dione in the presence of triethylamine leads to spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,2′-indenes] with high diastereoselectivity. This synthesis route opens up possibilities for creating spiro compounds with potential applications in medicinal chemistry and material science (Shen, Sun, & Yan, 2016).

Optical and Electronic Properties : The study of arylmethylene-1,3-indandione-based molecular glasses reveals the third-order optical non-linearity of these compounds, indicating their potential for applications in non-linear optics and photonic devices. The ability to create molecular glasses with high glass transition temperatures and significant non-linear susceptibilities emphasizes the material science applications of these compounds (Seniutinas et al., 2012).

Photocatalytic Degradation Mechanism : Research on the photocatalytic degradation mechanism for heterocyclic derivatives, including triazolinedione and triazole, enhances understanding of pollutant degradation in water. This research contributes to environmental chemistry by detailing how these compounds can be used in water treatment through TiO2 photocatalysis, offering insights into the degradation pathways and the role of molecular structure in determining degradation behavior (Guillard et al., 2002).

Propriétés

IUPAC Name |

2-[(Z)-C-phenyl-N-(1H-1,2,4-triazol-5-yl)carbonimidoyl]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2/c23-16-12-8-4-5-9-13(12)17(24)14(16)15(11-6-2-1-3-7-11)21-18-19-10-20-22-18/h1-10,14H,(H,19,20,22)/b21-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAUBJOXZRVWTR-RCCKNPSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=NC=NN2)C3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\C2=NC=NN2)/C3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-N-[2-(thiophen-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2941065.png)

![2-[2-(Hydroxymethyl)benzimidazolyl]-1-piperidylethan-1-one](/img/structure/B2941070.png)